![molecular formula C8H12F3N3 B1483415 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine CAS No. 2097979-08-1](/img/structure/B1483415.png)
2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine
Overview
Description
2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine (EtpTFPy) is an organic compound that is used in various scientific research applications. It is a versatile compound that can be used in a wide range of applications due to its unique properties. EtpTFPy is a colorless liquid that has a low boiling point and is soluble in water. It has a wide range of applications in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
Antibacterial Activity
A study by Prasad (2021) discusses the design, synthesis, and antibacterial activity of novel derivatives that include a component structurally similar to 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine. These compounds were synthesized and evaluated for their potential antibacterial properties, showcasing the chemical's role in developing new antibacterial agents (Prasad, 2021).
Polymerization Catalysts
Research by Obuah et al. (2014) explored the use of pyrazolylamine ligands, similar in structure to the chemical compound , in catalyzing the oligomerization and polymerization of ethylene. This study illuminates the compound's relevance in the field of polymer chemistry, particularly in creating polyethylene materials with varied molecular weights and densities (Obuah et al., 2014).
Synthesis of Pyrazole Carboxamides
Prabakaran et al. (2012) focused on the efficient synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, demonstrating the chemical's utility in synthesizing complex molecules that could serve as potential leads for new therapeutic agents, though this study does not directly involve the exact compound, it highlights the versatility of pyrazole derivatives in chemical synthesis (Prabakaran et al., 2012).
Copolymerization of CO2 and Cyclohexene Oxide
Matiwane et al. (2020) investigated zinc(II) carboxylate complexes derived from pyrazolyl compounds for the copolymerization of CO2 and cyclohexene oxide, demonstrating an application in environmental chemistry by converting CO2 into useful polymeric materials. This research shows the potential of pyrazolylamine derivatives in green chemistry and polymer science (Matiwane et al., 2020).
properties
IUPAC Name |
2-[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3/c1-2-14-5-6(3-4-12)7(13-14)8(9,10)11/h5H,2-4,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPLNUIEXBCSIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(F)(F)F)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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